1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-10-11-16(12-19(14)24)28-23-17-8-5-9-20(25)22(17)26-13-18(23)21(27-28)15-6-3-2-4-7-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGUSLZCMAHMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-chloro-4-methylbenzaldehyde with 6-fluoro-3-phenyl-1H-pyrazole-4-carboxylic acid under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the final pyrazoloquinoline product .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of different solvents, catalysts, and reaction temperatures to achieve the desired product efficiently .
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazoloquinolines exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study demonstrated that 1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline showed significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This indicates its potential as a lead compound for developing new anticancer agents.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table illustrates the compound's effectiveness against both bacterial and fungal strains, suggesting its potential use in treating infections.
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development.
- Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels, indicating its potential utility in managing inflammatory diseases.
Neuroprotective Properties
Research into neuroprotective effects has revealed that this compound may protect neuronal cells from oxidative stress.
- Data Table: Neuroprotective Effects
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound Treatment (10 µM) | 85 |
| Compound Treatment (50 µM) | 70 |
These results suggest that higher concentrations may offer more significant protective effects, warranting further investigation into dosage optimization.
Synthetic Routes
The synthesis of this compound has been explored through various methods.
Synthetic Methodologies
- Condensation Reactions : Utilizing hydrazine derivatives and appropriate aldehydes to form the pyrazole ring.
- Cyclization Techniques : Employing cyclization strategies to fuse the pyrazole with quinoline structures effectively.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins involved in cell proliferation and survival, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
Key analogues and their structural features are compared below:
Key Observations:
- Fluorine Impact : The 6-fluoro substituent in the target compound and F6 may enhance membrane permeability and metabolic stability, a common strategy in drug design .
- Anti-inflammatory Potential: Analogues like 2i with amino and hydroxyl groups exhibit submicromolar IC50 values for NO inhibition, suggesting that the target compound’s 3-phenyl group could be optimized for similar activity .
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is part of a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazoloquinoline backbone, which is significant for its biological activity. The presence of a chlorine atom and a fluorine atom in its structure contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClFN5 |
| Molecular Weight | 355.79 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Nitric Oxide Production : Research indicates that derivatives of pyrazolo[4,3-c]quinolines can significantly inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 macrophage cells. This inhibition is primarily due to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
- Anticancer Activity : Some studies have shown that pyrazolo[4,3-c]quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanisms involve inducing apoptosis and inhibiting cell proliferation through the modulation of multiple signaling pathways .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by structural modifications. For instance:
- Substituent Positioning : The position of substituents on the phenyl rings significantly affects biological activity. Para-substituted derivatives generally show enhanced inhibitory effects compared to ortho or meta substitutions .
Table 2: SAR Insights
| Compound Variant | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| Parent Compound | 0.39 | 9 |
| Para-hydroxy variant | 0.55 | 25 |
| Meta-hydroxy variant | 0.80 | 30 |
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Anti-inflammatory Studies : A study demonstrated that certain pyrazolo[4,3-c]quinoline derivatives inhibited NO production with IC50 values comparable to established anti-inflammatory agents .
- Cytotoxicity Evaluation : In vitro studies on various cancer cell lines revealed that some derivatives induced significant cell death through apoptosis, suggesting potential as anticancer agents .
Q & A
Q. What are the most efficient synthetic routes for 1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
Methodological Answer: The synthesis typically involves multi-step cyclization and functionalization. A common approach is the condensation of halogenated quinoline precursors with arylhydrazines under acidic conditions. For example, describes a protocol using modified MBH (Morita-Baylis-Hillman) carbonates and pyrazolones in the presence of ferrocenyl-phosphine catalysts to achieve enantioselective annulation. Key steps include:
- Step 1: Preparation of 2-chloro-3-formylquinoline intermediates via Vilsmeier-Haack reaction using MSCL-DMF/DMAC reagents ().
- Step 2: Cyclocondensation with substituted phenylhydrazines under reflux in ethanol ().
- Step 3: Fluorination at position 6 using Selectfluor® or DAST (diethylaminosulfur trifluoride) in acetonitrile ().
Typical yields range from 30% to 60%, with purity confirmed by HPLC and H NMR (e.g., δ 8.18 ppm for quinoline protons, ).
Q. How is structural conformation analyzed for this compound?
Methodological Answer: X-ray crystallography is the gold standard for determining bond angles, torsion angles, and packing interactions. reports a planar quinoline core (r.m.s. deviation: 0.014 Å) with intermolecular N–H⋯O and N–H⋯N hydrogen bonds stabilizing the crystal lattice. For NMR characterization:
- H NMR: Aromatic protons appear between δ 7.24–8.47 ppm, with coupling constants ( ≈ 5.4 Hz) confirming fluorine substitution ().
- C NMR: The carbonyl carbon (C=O) resonates at ~175 ppm, while fluorinated carbons show upfield shifts (δ ~110–125 ppm) ().
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental data (e.g., NMR vs. X-ray)?
Methodological Answer: Discrepancies between NMR-derived conformers and X-ray structures often arise from dynamic equilibria in solution. To address this:
- DFT Calculations: Optimize geometry using B3LYP/6-311G(d,p) basis sets (Gaussian 16) and compare with crystallographic data ().
- NMR Shift Prediction: Tools like ACD/Labs or SHIFTX2 predict chemical shifts for optimized conformers, identifying dominant solution-phase structures ().
For example, a torsion angle mismatch (e.g., −179.73° in X-ray vs. −176.86° in DFT) may indicate minor conformers in solution.
Q. What strategies enhance the compound’s bioactivity through fluorine substitution?
Methodological Answer: Fluorine’s electronegativity and steric effects modulate pharmacokinetics. Key approaches include:
- Position-Specific Fluorination: Introducing fluorine at position 6 (as in ) improves metabolic stability by blocking CYP450 oxidation.
- Trifluoromethylation: Using trifluoroacetimidoyl chlorides () to add CF groups enhances lipophilicity (logP increases by ~0.5 units).
- Fluorine Scanning: Systematic replacement of H with F at positions 2, 4, and 7 (e.g., via Sandmeyer reaction) identifies optimal substitution patterns for target binding ().
Q. How are unexpected byproducts (e.g., hydrazine derivatives) addressed during synthesis?
Methodological Answer: Byproducts like (E)-1-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine ( ) arise from competing reactions. Mitigation strategies:
- Reaction Monitoring: Use in-situ IR or LC-MS to detect intermediates (e.g., hydrazone formation).
- Acid Optimization: Adjust HCl concentration to suppress hydrolysis ( used 10% HCl).
- Column Chromatography: Separate byproducts using silica gel (hexane/EtOAc 3:1) and characterize via HRMS (e.g., m/z 219.0564 for CHClNO).
Q. What methods validate the compound’s potential as an antiviral or antibacterial agent?
Methodological Answer:
- Enzyme Assays: Screen against viral proteases (e.g., HIV-1 RT) or bacterial topoisomerases (IC values <10 μM indicate potency) ().
- MIC Testing: For antibacterial activity, use broth microdilution (e.g., MIC = 2 μg/mL against S. aureus).
- SAR Studies: Compare derivatives with varying substituents (e.g., replacing 3-phenyl with pyridyl reduces activity by 50%) ().
Q. Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer: Solubility discrepancies often stem from polymorphic forms or aggregation. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
